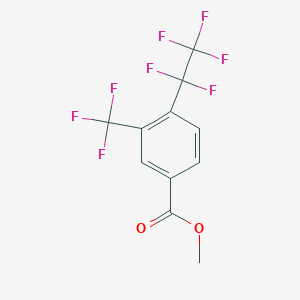
Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a benzoate moiety. The incorporation of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate typically involves the esterification of 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the ester may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pentafluoroethyl and trifluoromethyl groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The benzoate moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Reduction: Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzyl alcohol.
Oxidation: 4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme interactions due to its fluorinated groups.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Lacks the pentafluoroethyl group, making it less fluorinated and potentially less chemically stable.
Methyl 4-(pentafluoroethyl)benzoate: Contains only the pentafluoroethyl group, which may result in different reactivity and applications.
Methyl 3-(trifluoromethyl)benzoate: The trifluoromethyl group is positioned differently, affecting the compound’s overall properties.
Uniqueness
Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate is unique due to the simultaneous presence of both pentafluoroethyl and trifluoromethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H6F8O2 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
methyl 4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H6F8O2/c1-21-8(20)5-2-3-6(7(4-5)10(14,15)16)9(12,13)11(17,18)19/h2-4H,1H3 |
InChI Key |
DCJCDCGQWHTSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


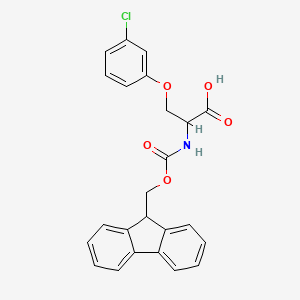
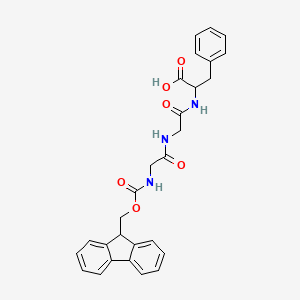
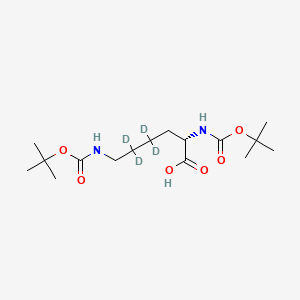
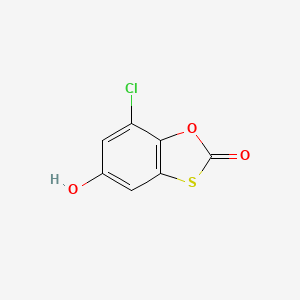

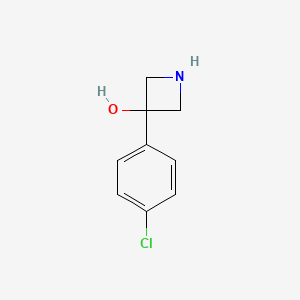
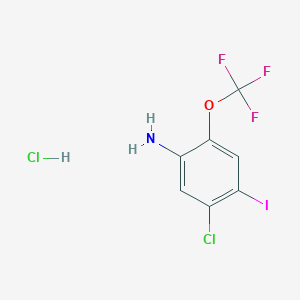
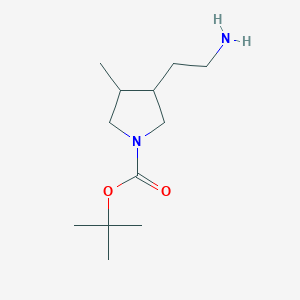
![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
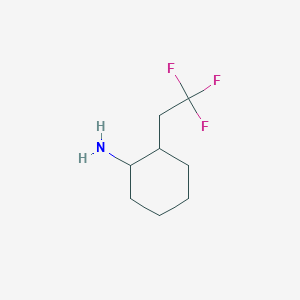
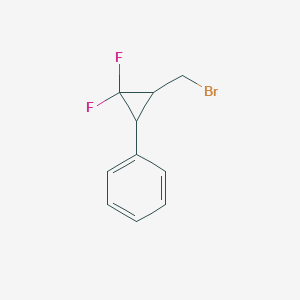
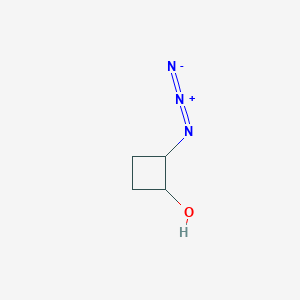
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
